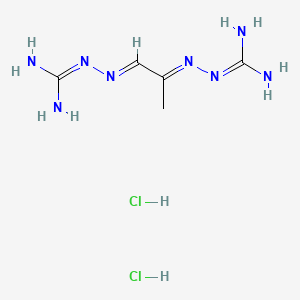
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
概要
説明
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is a synthetic polyamine biosynthesis inhibitor. It is known for its potent antineoplastic activity and has been studied extensively for its effects on various biological processes. The compound is often used in scientific research due to its ability to inhibit S-adenosylmethionine decarboxylase, an enzyme crucial for polyamine biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction typically involves the following steps:
Preparation of Methylglyoxal: Methylglyoxal is prepared by the oxidation of glycerol.
Reaction with Guanylhydrazine: Methylglyoxal is then reacted with guanylhydrazine under controlled conditions to form the bis(guanylhydrazone) derivative.
Formation of Dihydrochloride Salt: The final product is obtained by treating the bis(guanylhydrazone) derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of methylglyoxal bis(guanylhydrazone) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous monitoring systems is common in industrial settings to maintain consistency and quality .
化学反応の分析
Types of Reactions
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on polyamine metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily by inhibiting S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell growth and proliferation. The compound’s ability to cross the blood-brain barrier also makes it effective in targeting central nervous system disorders .
類似化合物との比較
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is unique due to its potent inhibitory effects on polyamine biosynthesis. Similar compounds include:
Mitoguazone: Another polyamine biosynthesis inhibitor with similar antineoplastic activity.
Aminoguanidine: Known for its ability to inhibit advanced glycation end-products.
Hydralazine: A vasodilator with some inhibitory effects on polyamine biosynthesis.
特性
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N8.2ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H/b10-2+,11-3+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTBQCXLZQYGQE-PVTAQEPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 N NaOH soluble (mg/mL), Water > 100 (mg/mL), 0.01 N NaOH partly soluble (mg/mL), 0.1 N HC1 partly soluble (mg/mL), MeOH partly soluble (mg/mL), 50% EtOH partly soluble (mg/mL) | |
| Record name | MITOGUAZONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/32946%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
7059-23-6 | |
| Record name | 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITOGUAZONE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNI098FX5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)
![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)
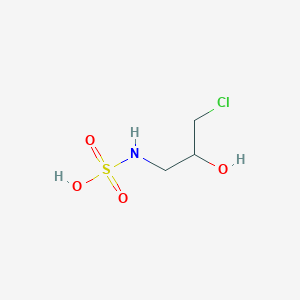
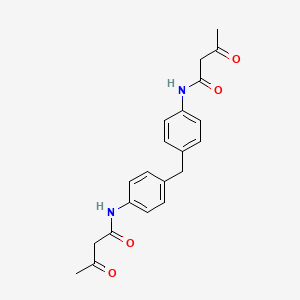
![acetic acid;(1Z)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate](/img/structure/B8006776.png)

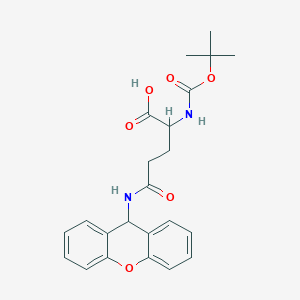
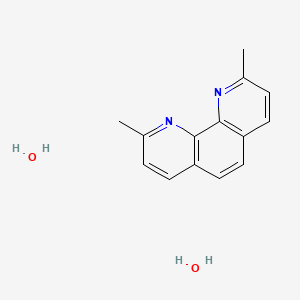

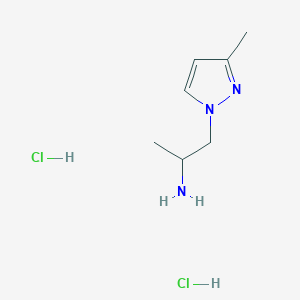
![(E)-2-phenyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]-2,3-dihydrochromen-4-imine](/img/structure/B8006829.png)
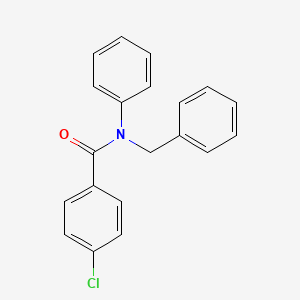
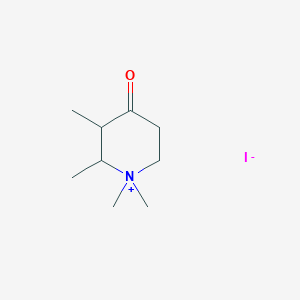
![2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine](/img/structure/B8006853.png)
